molecular formula C26H27FN4S B2635878 3-(2,3-dimethylphenyl)-1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-4-ylmethyl)thiourea CAS No. 687579-11-9

3-(2,3-dimethylphenyl)-1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-4-ylmethyl)thiourea

Cat. No.: B2635878
CAS No.: 687579-11-9
M. Wt: 446.59
InChI Key: LKYHTBUDVTVJFV-UHFFFAOYSA-N
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Description

3-(2,3-dimethylphenyl)-1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-4-ylmethyl)thiourea is a useful research compound. Its molecular formula is C26H27FN4S and its molecular weight is 446.59. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Potential Applications

The chemical compound 3-(2,3-dimethylphenyl)-1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-4-ylmethyl)thiourea, while not directly referenced in the retrieved studies, is related to a class of compounds involved in diverse scientific research exploring their synthesis and potential therapeutic applications. This section outlines the synthesis processes and possible applications based on the structural and functional characteristics of closely related compounds.

Synthesis and Antiviral Activity : Research has highlighted the synthesis of substituted ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylates and their derivatives, showing potential antiviral activity against viruses such as influenza A, bovine viral diarrhea virus (BVDV), and hepatitis C virus (HCV) (Ivashchenko et al., 2014). This indicates a broader research interest in indole derivatives for antiviral drug development.

Cyclizations of Dimethylphenyl-β-alanines : The synthesis and cyclization processes involving N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines have been explored, contributing to the synthesis of 1-aryl substituted dihydro-, 5-methyldihydro-, and 6-methyl-dihydro-2,4(1H,3H)pyrimidinediones and their 2-thio analogues (Vaickelionienė et al., 2005). This research underlines the versatility of such compounds in generating diverse heterocyclic structures with potential biological activities.

Herbicidal Activities : Another study focused on the synthesis of N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(4-trifluoromethylphenyl)-5-methyl-isoxazol-4-yl] acyl thiourea, showcasing herbicidal activities against specific plant species (Fu-b, 2014). This highlights the potential agricultural applications of thiourea derivatives.

Antimicrobial Studies : The synthesis of 3-(4-substitutedthiocarbamidophenyl)-N, N-dimethyl-3-pyridin-2-yl-propan-1-amine compounds has been reported, with some showing significant antimicrobial activities (Tayade et al., 2012). This suggests the possible use of such structures in developing new antimicrobial agents.

Antitumor Activity in Experimental Models : A study on novel 1H-pyrrolo[2,3-b]pyridine derivative nortopsentin analogues revealed significant antitumor activity in models of diffuse malignant peritoneal mesothelioma (DMPM), suggesting potential therapeutic applications for these compounds in cancer treatment (Carbone et al., 2013).

Properties

IUPAC Name

3-(2,3-dimethylphenyl)-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-4-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27FN4S/c1-17-5-4-6-24(18(17)2)30-26(32)31(16-20-9-12-28-13-10-20)14-11-22-19(3)29-25-8-7-21(27)15-23(22)25/h4-10,12-13,15,29H,11,14,16H2,1-3H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKYHTBUDVTVJFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=S)N(CCC2=C(NC3=C2C=C(C=C3)F)C)CC4=CC=NC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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